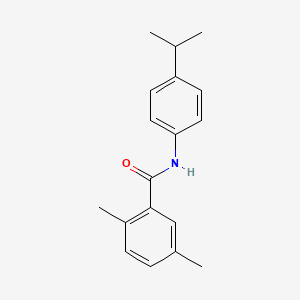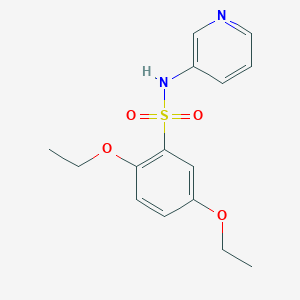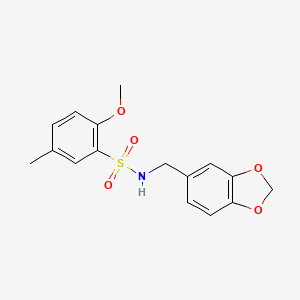
N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide, also known as 2C-C-NBOMe, is a synthetic compound that belongs to the NBOMe family of drugs. It is a potent hallucinogenic agent that has gained popularity in the recreational drug market due to its psychedelic effects. However, the compound has also been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide acts as a potent agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. Serotonin is a neurotransmitter that is involved in the regulation of mood, perception, and cognition. Activation of the 5-HT2A receptor by N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide leads to the modulation of various signaling pathways, including the phospholipase C, protein kinase C, and mitogen-activated protein kinase pathways. These pathways are involved in the regulation of intracellular calcium levels, gene expression, and synaptic plasticity.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide has been shown to induce potent psychedelic effects in humans, including altered perception, hallucinations, and changes in mood and thought processes. The compound has also been shown to increase heart rate, blood pressure, and body temperature in humans. In animal studies, N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide has been shown to increase locomotor activity and induce hyperthermia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide has several advantages for use in lab experiments. The compound is relatively stable and can be easily synthesized in large quantities. It also exhibits potent agonist activity at the 5-HT2A receptor, which makes it a useful tool for investigating the role of this receptor in various physiological and pathological processes. However, the compound has several limitations, including its potential for inducing potent psychedelic effects in humans and its lack of selectivity for the 5-HT2A receptor.
Direcciones Futuras
N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide has several potential future directions for scientific research. One area of interest is the investigation of its potential therapeutic applications for psychiatric disorders such as depression, anxiety, and schizophrenia. Another area of interest is the development of more selective agonists for the 5-HT2A receptor, which could lead to the development of more effective treatments for these disorders. Additionally, the compound could be used as a tool for investigating the role of the 5-HT2A receptor in various physiological and pathological processes.
Métodos De Síntesis
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide involves the reaction of 2C-C (a known psychedelic compound) with N-benzyl-N-methylsulfonamide in the presence of a base such as sodium hydride. The resulting product is then purified using chromatography techniques to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that the compound exhibits potent agonist activity at the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This receptor is also implicated in the pathophysiology of various psychiatric disorders, including depression, anxiety, and schizophrenia. Therefore, N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide has been investigated as a potential treatment for these disorders.
Propiedades
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c1-20-14-9-13(15(21-2)8-12(14)16)17-22(18,19)10-11-6-4-3-5-7-11/h3-9,17H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRCSIQTVNPVIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)CC2=CC=CC=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5718036.png)
![N-allyl-3-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5718048.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-phenylacrylamide](/img/structure/B5718055.png)

![methyl {4-[({[2-(4-fluorophenyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B5718077.png)





![2-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B5718120.png)
![2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B5718122.png)
